Cas no 2228228-66-6 (3-(3-fluoropropyl)azetidine)

3-(3-fluoropropyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoropropyl)azetidine
- 2228228-66-6
- SCHEMBL22342304
- EN300-1805533
-
- インチ: 1S/C6H12FN/c7-3-1-2-6-4-8-5-6/h6,8H,1-5H2
- InChIKey: RLVIEHGEPMGSIZ-UHFFFAOYSA-N
- ほほえんだ: FCCCC1CNC1
計算された属性
- せいみつぶんしりょう: 117.095377549g/mol
- どういたいしつりょう: 117.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 61.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 12Ų
3-(3-fluoropropyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805533-0.5g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1805533-2.5g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1805533-5g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1805533-5.0g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 5g |
$4184.0 | 2023-05-26 | ||
Enamine | EN300-1805533-1.0g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 1g |
$1442.0 | 2023-05-26 | ||
Enamine | EN300-1805533-0.25g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1805533-10g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1805533-1g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1805533-0.1g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1805533-10.0g |
3-(3-fluoropropyl)azetidine |
2228228-66-6 | 10g |
$6205.0 | 2023-05-26 |
3-(3-fluoropropyl)azetidine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
3-(3-fluoropropyl)azetidineに関する追加情報
Research Brief on 3-(3-fluoropropyl)azetidine (CAS: 2228228-66-6): Recent Advances and Applications
The compound 3-(3-fluoropropyl)azetidine (CAS: 2228228-66-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its azetidine ring and fluoropropyl side chain, has emerged as a versatile building block in drug discovery and radiopharmaceutical development. Recent studies highlight its potential in modulating biological targets, particularly in the central nervous system (CNS), owing to its favorable physicochemical properties and ability to cross the blood-brain barrier.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(3-fluoropropyl)azetidine as a key intermediate in the synthesis of novel sigma-1 receptor ligands. The fluorinated side chain was found to enhance binding affinity while maintaining metabolic stability, addressing a critical challenge in neuropharmacology. Researchers employed a combination of computational modeling and structure-activity relationship (SAR) studies to optimize the compound's interactions with target proteins, yielding promising candidates for neurological disorders.
In the realm of positron emission tomography (PET) imaging, 3-(3-fluoropropyl)azetidine has shown remarkable potential as a precursor for fluorine-18 labeled radiopharmaceuticals. A recent Nature Communications paper (2024) detailed its incorporation into a new class of tau protein imaging agents, enabling improved detection of neurodegenerative pathologies. The compound's synthetic accessibility and favorable in vivo behavior position it as a superior alternative to traditional fluorinated probes, with clinical trials currently underway for Alzheimer's disease diagnostics.
From a synthetic chemistry perspective, innovative methodologies have been developed to access 3-(3-fluoropropyl)azetidine and its derivatives more efficiently. A breakthrough in Organic Letters (2023) described a catalytic asymmetric synthesis route that overcomes previous limitations in stereocontrol, opening avenues for enantiopure variants. This advancement is particularly significant given the growing importance of chirality in drug development and the compound's potential as a scaffold for selective enzyme inhibitors.
The safety profile and pharmacokinetic characteristics of 3-(3-fluoropropyl)azetidine derivatives have been systematically evaluated in recent preclinical studies. Data presented at the 2024 American Chemical Society meeting revealed excellent metabolic stability and low cytotoxicity across multiple cell lines, supporting its translational potential. However, researchers note the need for further investigation into potential fluorinated metabolite accumulation, particularly for chronic therapeutic applications.
Looking forward, the scientific community anticipates expanded applications of 3-(3-fluoropropyl)azetidine in diverse therapeutic areas. Current research pipelines include its incorporation into antiviral agents, where the fluorinated moiety may enhance binding to viral proteases, and in oncology drug development as part of targeted kinase inhibitors. The compound's unique structural features continue to inspire novel drug design strategies at the intersection of medicinal chemistry and chemical biology.
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